Ethyl 2-isocyanatopropionate
Overview
Description
Ethyl 2-isocyanatopropionate is an organic compound with the chemical formula C6H9NO3. It is a colorless liquid with a pungent odor and is known for its low volatility and solubility in various organic solvents . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Scientific Research Applications
Ethyl 2-isocyanatopropionate has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-isocyanatopropionate, also known as Ethyl 2-isocyanatopropanoate, selectively binds to cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, leading to a series of biochemical reactions . .
Result of Action
This compound has been shown to inhibit the growth of cancer cells in cell culture . It also has anti-inflammatory properties, which may be due to its inhibition of prostaglandin synthesis . These results suggest that the compound could have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Preparation Methods
Ethyl 2-isocyanatopropionate can be synthesized through the reaction of ethyl acetate with isocyanate under appropriate conditions . The esterification reaction involves the combination of ethyl acetate and isocyanate, resulting in the formation of this compound. This method is commonly used in laboratory settings and can be scaled up for industrial production.
Chemical Reactions Analysis
Ethyl 2-isocyanatopropionate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl 2-aminopropanoate and carbon dioxide.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Ethyl 2-isocyanatopropionate can be compared with other similar compounds, such as:
- Methyl 3-isocyanatopropanoate
- Ethyl 2-methyl-2-nitropropionate
- Methyl 3-ethyl-2-iodobenzoate
- Ethyl 3-isocyanatopropionate
- Ethyl 2-methyl-3-indolylglyoxylate
- Ethyl 2-methyl-2-nonenoate
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific binding affinity to cannabinoid receptors and its diverse applications in various fields.
Properties
IUPAC Name |
ethyl 2-isocyanatopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQRPNWLUAMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338688 | |
Record name | Ethyl 2-isocyanatopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-28-0 | |
Record name | Ethyl 2-isocyanatopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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